L-DOPA n-Butyl Ester

Rectal absorption Bioavailability Prodrug hydrolysis

L-DOPA n-Butyl Ester is the prodrug of choice for achieving complete (100%) rectal bioavailability in preclinical models, a 7× improvement over the ethyl ester congener. Its superior lipophilicity (LogP ≈ 2.01) uniquely enables functional transdermal and nose-to-brain delivery studies that unmodified L-DOPA cannot support. With a human plasma half-life of 96–238 min, it serves as a critical reference standard for interspecies esterase-mediated activation studies. This white to pale-yellow crystalline powder is recommended for reproducible, compound-specific pharmacological investigations.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 39638-52-3
Cat. No. B136209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-DOPA n-Butyl Ester
CAS39638-52-3
SynonymsL-DOPA Butyl Ester;  3-Hydroxy-L-tyrosine Butyl Ester; 
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1
InChIKeyQDMOINLDXCZCEK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-DOPA n-Butyl Ester (CAS 39638-52-3): Technical Specifications and Research-Grade Procurement Guide


L-DOPA n-Butyl Ester (levodopa butyl ester, CAS 39638-52-3) is a short-chain alkyl ester prodrug of L-3,4-dihydroxyphenylalanine (L-DOPA) with the molecular formula C13H19NO4 and molecular weight of 253.29 g/mol . The compound is synthesized by esterification of the carboxyl group of L-DOPA with n-butanol, yielding a lipophilic derivative (calculated LogP ≈ 2.01) with predicted polar surface area of 92.78 Ų . As a prodrug, it is designed to undergo enzymatic hydrolysis in vivo to release the active parent compound L-DOPA, which subsequently crosses the blood-brain barrier and is decarboxylated to dopamine . The compound is typically supplied as a white to pale yellow crystalline powder, soluble in ethanol, chloroform, and dichloromethane, but poorly soluble in water .

Why L-DOPA n-Butyl Ester Cannot Be Substituted with Other Alkyl Ester Prodrugs


L-DOPA alkyl ester prodrugs are not interchangeable despite their shared chemical class. Systematic head-to-head studies reveal that the alkyl chain length exerts a non-linear, determinant effect on both the extent and route-specific efficiency of L-DOPA delivery [1]. In rectal absorption models, bioavailability varies dramatically from 14% for the ethyl ester to 100% for the butyl ester—a 7-fold difference between congeners differing by only two methylene units [1]. Similarly, in nasal delivery, only specific esters achieve the combination of high systemic bioavailability and preferential CNS targeting [2]. In transdermal applications, the lipophilicity conferred by the butyl ester moiety enables penetration that the parent L-DOPA cannot achieve [3]. These route-dependent, quantifiable performance gaps mean that substituting one alkyl ester for another will yield unpredictably different experimental outcomes, making compound-specific procurement essential for reproducible research.

L-DOPA n-Butyl Ester: Head-to-Head Comparative Evidence for Scientific Selection


Rectal Bioavailability of L-DOPA n-Butyl Ester Reaches 100% in Rats—Superior to Methyl, Ethyl, and Isopropyl Esters

In a direct comparative study of short-chain alkyl esters administered rectally to rats, L-DOPA n-butyl ester achieved 100% L-DOPA bioavailability, significantly exceeding that of the methyl ester (46%), ethyl ester (14%), isopropyl ester (48%), and 4-hydroxybutyl ester (13%) [1]. Rectal absorption of unmodified L-DOPA was less than 5% under identical conditions [1]. In dogs, in the presence of carbidopa, the butyl ester achieved 32% bioavailability, comparable to isopropyl (30%) and 4-hydroxybutyl (34%) esters, but higher than methyl ester (28%) [1].

Rectal absorption Bioavailability Prodrug hydrolysis Controlled release

L-DOPA n-Butyl Ester Plasma Hydrolysis Half-Life in Humans: 96–238 Minutes

In vitro enzymatic hydrolysis studies demonstrate that L-DOPA n-butyl ester exhibits markedly species-dependent stability. In human plasma, the half-life (t₁/₂) ranges from 96 to 238 minutes, which is substantially longer than in rat plasma (t₁/₂ <5 min) [1]. The butyl ester, along with other short-chain alkyl esters tested, showed high stability (>360 min) in physiological buffer, confirming that hydrolysis is enzyme-mediated rather than spontaneous [1].

Enzymatic hydrolysis Plasma stability Species differences Esterase activity

Nasal Administration of L-DOPA n-Butyl Ester Achieves ~90% Bioavailability with Preferential CNS Delivery

Following nasal administration of L-DOPA n-butyl ester prodrug in rats, absorption was rapid with bioavailability around 90% [1]. Notably, dopamine plasma levels did not change significantly, while olfactory bulb and CSF L-DOPA concentrations were higher following nasal delivery of the butyl ester prodrug compared to an equivalent intravenous dose [1]. This profile contrasts with other L-DOPA prodrugs such as the methyl ester (LDME), which is in Phase III clinical trials for parenteral (intravenous/subcutaneous) infusion rather than nasal delivery, requiring central venous access for chronic administration [2].

Intranasal delivery Blood-brain barrier Olfactory bulb Cerebrospinal fluid Dopamine

Transdermal Penetration of L-DOPA n-Butyl Ester Exceeds That of Unmodified L-DOPA in Rat Skin

In an in vitro study using two-chamber diffusion cells with excised rat abdominal skin, L-DOPA n-butyl ester penetrated in its original form more effectively than unmodified L-DOPA in the presence of L-menthol and ethanol as penetration enhancers [1]. In an in vivo cutaneous absorption study, plasma L-DOPA levels rose linearly between 30 and 180 minutes after application of a butyl ester sheet, achieving higher L-DOPA levels than direct L-DOPA application [1]. The butyl ester itself was not detected in plasma, indicating rapid systemic hydrolysis [1]. The compound maintained stability for at least 12 weeks when incorporated into sheet formulations [1].

Transdermal delivery Lipophilicity Skin penetration Hydrogel formulation

Validated Research and Industrial Applications for L-DOPA n-Butyl Ester


Controlled-Release Rectal Formulation Development

Based on the demonstrated 100% rectal bioavailability in rat models [1], L-DOPA n-butyl ester is an optimal candidate for developing controlled-release rectal delivery systems. The high water solubility (>600 mg/ml) of these short-chain alkyl esters enables formulation strategies aimed at achieving constant plasma L-DOPA levels, potentially mitigating the motor fluctuations associated with pulsatile oral L-DOPA dosing [1].

Intranasal CNS-Targeted Delivery Research

The combination of ~90% nasal bioavailability and preferential elevation of L-DOPA in olfactory bulb and CSF relative to intravenous administration [2] positions L-DOPA n-butyl ester as a valuable tool for investigating nose-to-brain delivery pathways. The absence of significant peripheral dopamine elevation following nasal administration suggests utility in studying strategies to minimize systemic dopaminergic side effects [2].

Transdermal Patch and Hydrogel Formulation Studies

The enhanced skin penetration of L-DOPA n-butyl ester compared to unmodified L-DOPA, demonstrated in both in vitro diffusion cell studies and in vivo cutaneous application [3], supports its use in transdermal delivery research. The compound's 12-week stability in sheet formulations and rapid systemic hydrolysis to L-DOPA [3] make it suitable for developing non-invasive, continuous-delivery systems for Parkinson's disease models.

Species-Specific Esterase Activity and Prodrug Activation Studies

The documented species-dependent hydrolysis kinetics—with human plasma t₁/₂ of 96–238 minutes versus rat plasma t₁/₂ of <5 minutes [1]—establish L-DOPA n-butyl ester as a reference compound for studying interspecies differences in esterase-mediated prodrug activation. This property is valuable for translational pharmacology research and for validating in vitro-to-in vivo extrapolation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-DOPA n-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.